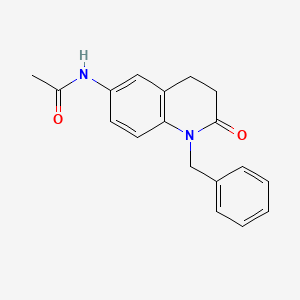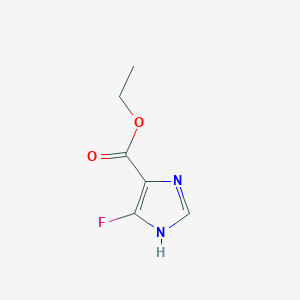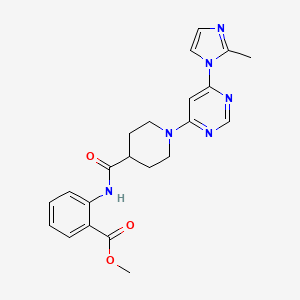
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is fully hydrogenated .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. It also has a benzyl group and an acetamide group attached to the nitrogen atom and the 2-position of the tetrahydroquinoline core, respectively .Aplicaciones Científicas De Investigación
Antitumor Activity
A study on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, demonstrated broad-spectrum antitumor activity. These compounds were significantly more potent compared to the control, showcasing their potential in cancer treatment. Molecular docking studies further supported their mechanism of action through inhibition of critical enzymes like EGFR-TK and B-RAF kinase, which are involved in cancer cell proliferation (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research into the antimicrobial properties of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which share a core structural motif with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, revealed good antibacterial activity profiles. These studies highlight the potential of such compounds in addressing bacterial infections, with specific derivatives showing enhanced activity against certain bacterial strains (Rao et al., 2020).
Neuropharmacological Potential
An investigation into the properties of benzyltetrahydroisoquinoline alkaloids, related to the core structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, explored their biochemical basis for potentially contributing to alcohol addiction. This research provides insights into the interaction between these compounds and neurobiological pathways, suggesting avenues for the development of treatments for addiction and related disorders (VirginiaE. & MichaelJ., 1970).
Imaging and Diagnostic Applications
A study on 18F-labeled PET ligands for imaging translocator protein (TSPO) in the brain demonstrated that compounds structurally similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could be useful in visualizing TSPO expression. This has implications for the diagnosis and monitoring of neurological diseases, highlighting the compound's potential utility in clinical imaging applications (Yui et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.
Mode of Action
If it acts as an AChE inhibitor, it would likely bind to the active site of the enzyme, preventing the breakdown of acetylcholine and prolonging its action at nerve synapses .
Biochemical Pathways
If it acts as an ache inhibitor, it would impact the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft and prolonged nerve signal transmission .
Result of Action
If it acts as an AChE inhibitor, it could potentially lead to increased acetylcholine levels, affecting nerve signal transmission and potentially having therapeutic effects in conditions like Alzheimer’s disease .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-8-9-17-15(11-16)7-10-18(22)20(17)12-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRAZERFZBKQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)



![3-nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime](/img/structure/B2913820.png)
![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)


![2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2913830.png)
